

An In-depth Technical Guide to Methocarbamol-d5

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Compound of Interest

Compound Name: Methocarbamol-d5

Cat. No.: B564683

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This technical guide provides a comprehensive overview of **Methocarbamol-d5**, a deuterated analog of the central nervous system depressant and skeletal muscle relaxant, Methocarbamol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, proposed mechanism of action, and relevant experimental protocols.

Core Compound Information

Methocarbamol-d5 is the deuterium-labeled version of Methocarbamol, often utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The inclusion of five deuterium atoms increases its molecular weight, allowing for clear differentiation from the unlabeled parent compound in analytical assays.

Chemical Structure and Formula

The chemical formula for **Methocarbamol-d5** is $C_{11}H_{10}D_5NO_5$. [2][3][4] Its IUPAC name is [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate. [5][6] The deuterium atoms are located on the propanediol backbone of the molecule.

Key Identifiers:

- CAS Number: 1189699-70-4 [2][3][5][6]
- Parent Compound (Unlabeled) CAS Number: 532-03-6 [2][6]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for **Methocarbamol-d5**, compiled from various sources.

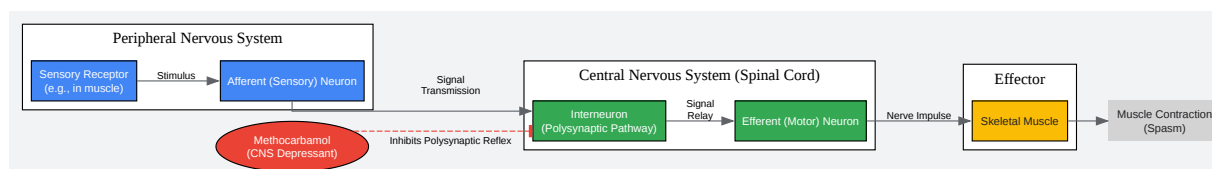
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ D ₅ NO ₅	[2][3][4]
Molecular Weight	246.27 g/mol	[2][3][5][6]
Accurate Mass	246.1264 Da	[6]
Physical Form	White to Off-White Solid	[7]
Melting Point	89-92°C	[7]
Purity	>95% (HPLC), ≥99% deuterated forms (d ₁ -d ₅)	[1][8]
Solubility	Soluble in DMSO, Methanol, and Chloroform.	[1][7]
Storage Temperature	+4°C or Refrigerator	[7][8]

Proposed Mechanism of Action

The precise mechanism of action for methocarbamol has not been definitively established. However, it is understood to be a centrally acting skeletal muscle relaxant whose effects are attributed to general depression of the central nervous system (CNS).[9][10][11] It does not exert a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[9][11]

The primary hypothesis is that methocarbamol inhibits polysynaptic reflexes within the spinal cord.[10][12] By suppressing the transmission of nerve impulses through these pathways, it reduces skeletal muscle spasms and the associated pain.[10] Its therapeutic effects may also be related to its sedative properties.[11][13]

Below is a diagram illustrating the proposed inhibitory action of Methocarbamol on the polysynaptic reflex arc.



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Caption: Proposed mechanism of Methocarbamol's inhibitory effect on the spinal polysynaptic reflex arc.

Experimental Protocols

Synthesis of Methocarbamol from Guaifenesin

This protocol describes a general method for the synthesis of methocarbamol, from which a deuterated analog could be derived using deuterated starting materials. This process involves the amination of guaifenesin.[14]

Methodology:

- **Reaction Setup:** Dissolve guaifenesin in a suitable solvent such as isopropanol in a reaction vessel.
- **Amination:** Maintain the reaction temperature between 20°C and 25°C. Introduce ammonia gas into the solution.
- **Reaction Time:** Allow the reaction to proceed for 4 to 8 hours. During this period, both methocarbamol and its β -isomer will be generated.
- **Isolation:** Isolate the solid product (methocarbamol) from the reaction mixture.
- **Purification:** Crystallize the isolated solid from ethanol to yield pure methocarbamol.

- Analysis: Confirm the product identity and purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: For the synthesis of **Methocarbamol-d5**, a custom synthesis approach starting with deuterated precursors would be necessary.

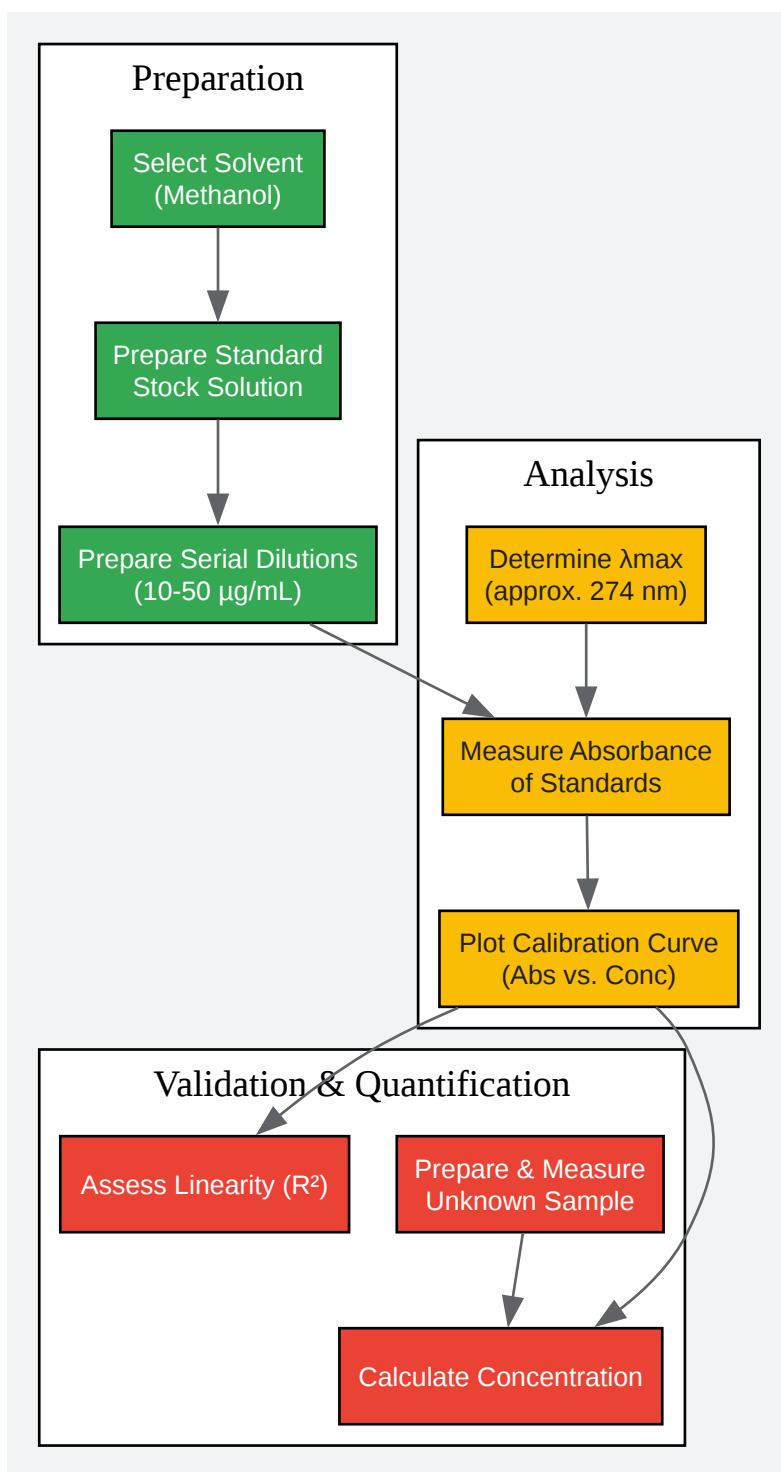
Quantification by UV-Visible Spectroscopy

This protocol outlines a validated method for the quantitative determination of methocarbamol in a sample, which can be adapted for **Methocarbamol-d5**.

Methodology:

- Solvent Selection: Use methanol as the solvent for all solutions.
- Standard Stock Solution Preparation: Accurately weigh and dissolve methocarbamol in methanol to prepare a standard stock solution.
- Wavelength Determination (λ_{max}): Scan the standard solution in the UV-Visible region (200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}), which is approximately 274 nm for methocarbamol.
- Calibration Curve: Prepare a series of dilutions from the stock solution with concentrations ranging from 10-50 $\mu\text{g/mL}$. Measure the absorbance of each dilution at the determined λ_{max} . Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.
- Sample Analysis: Prepare the sample solution containing an unknown concentration of methocarbamol. Measure its absorbance at λ_{max} .
- Concentration Determination: Determine the concentration of methocarbamol in the sample by interpolating its absorbance value on the calibration curve. The regression equation from the linearity plot can be used for precise calculation.

The workflow for developing and validating this analytical method is depicted below.



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Caption: Workflow for the quantification of Methocarbamol using UV-Visible Spectroscopy.

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